methyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate
Overview
Description
Methyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C14H12BrNO4S. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound features a benzoate ester linked to a sulfonamide group, which includes a brominated phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate typically involves the reaction of 4-bromobenzenesulfonyl chloride with methyl 4-aminobenzoate. This reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: Sulfide derivatives.
Oxidation Products: Sulfone derivatives.
Scientific Research Applications
Methyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors through its sulfonamide group, which can form strong interactions with biological targets. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
- Methyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate
- Methyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate
- Methyl 4-{[(4-iodophenyl)sulfonyl]amino}benzoate
Comparison: Methyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with other molecules. Additionally, the bromine atom can participate in specific types of chemical reactions that are not as readily accessible to its chloro or fluoro analogs.
Properties
IUPAC Name |
methyl 4-[(4-bromophenyl)sulfonylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c1-20-14(17)10-2-6-12(7-3-10)16-21(18,19)13-8-4-11(15)5-9-13/h2-9,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEICRVJNIOILRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231877 | |
Record name | Methyl 4-[[(4-bromophenyl)sulfonyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59256-26-7 | |
Record name | Methyl 4-[[(4-bromophenyl)sulfonyl]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59256-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[[(4-bromophenyl)sulfonyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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